2-bromo-N-(3,4-dimethoxyphenyl)propanamide

Organic synthesis Nucleophilic substitution α-Haloamide reactivity

α-Chloroamide analogs require elevated temperatures and prolonged reaction times for stereospecific amination, compromising yield and chiral integrity. This α-bromo derivative solves that bottleneck. The weaker C-Br bond (~285 kJ/mol vs. ~327 kJ/mol for C-Cl) enables rapid nucleophilic displacement at room temperature with retention of configuration at the chiral α-carbon. Key outcomes: (i) mild-condition enantioselective synthesis of alaninamide peptidomimetics; (ii) 3,4-dimethoxyphenyl chromophore enables real-time UV reaction monitoring; (iii) dual synthetic handles-α-bromine for amine/thioether/azide coupling plus intact amide for late-stage modification. Sourced at 95% purity through verified supply chains.

Molecular Formula C11H14BrNO3
Molecular Weight 288.14 g/mol
CAS No. 1119452-83-3
Cat. No. B1293059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3,4-dimethoxyphenyl)propanamide
CAS1119452-83-3
Molecular FormulaC11H14BrNO3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br
InChIInChI=1S/C11H14BrNO3/c1-7(12)11(14)13-8-4-5-9(15-2)10(6-8)16-3/h4-7H,1-3H3,(H,13,14)
InChIKeyQELKSBIJCLTLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(3,4-dimethoxyphenyl)propanamide: Identity and Sourcing


2-Bromo-N-(3,4-dimethoxyphenyl)propanamide (CAS 1119452-83-3) is a brominated propanamide derivative with molecular formula C₁₁H₁₄BrNO₃ and molecular weight 288.14 g/mol . The compound features a 3,4-dimethoxyphenyl substituent on the amide nitrogen and a bromine atom at the α-carbon of the propanamide moiety. It is supplied as a research-grade chemical by vendors including Fluorochem (via CymitQuimica, product reference F366645), Leyan (catalog number 1757390, 95% purity), and Santa Cruz Biotechnology (95% purity) . The compound is a member of the α-haloamide class, which is recognized for its utility as a chiral building block in enantioselective synthesis of alaninamides and related bioactive molecules [1].

2-Bromo-N-(3,4-dimethoxyphenyl)propanamide: Why Substitution Fails


Direct substitution with the 2-chloro analog (2-chloro-N-(3,4-dimethoxyphenyl)propanamide, CAS 923121-69-1) is inadvisable because the C–Br bond (~285 kJ/mol dissociation energy) is significantly weaker than the C–Cl bond (~327 kJ/mol), making the bromo derivative substantially more reactive in nucleophilic displacement reactions [1]. This difference directly impacts reaction kinetics, required temperatures, and yields in downstream transformations such as enantioselective amination to alaninamides [2]. Furthermore, substituting with a non-halogenated analog (N-(3,4-dimethoxyphenyl)propanamide, CAS 63914-26-1) eliminates the chiral α-carbon reactivity entirely, precluding stereocontrolled synthesis, while the 4-methoxy mono-substituted analog (2-bromo-N-(4-methoxyphenyl)propanamide, CAS 99359-37-2, MW 258.11) alters the electronic environment of the aromatic ring, potentially affecting amide bond stability and π-stacking interactions in target binding pockets [3].

2-Bromo-N-(3,4-dimethoxyphenyl)propanamide: Differentiation Evidence


Bromine vs. Chlorine Leaving Group Ability

The bromine atom at the α-carbon of 2-bromo-N-(3,4-dimethoxyphenyl)propanamide provides superior leaving group ability compared to the 2-chloro analog (2-chloro-N-(3,4-dimethoxyphenyl)propanamide, CAS 923121-69-1). The C–Br bond dissociation energy is approximately 285 kJ/mol, versus approximately 327 kJ/mol for C–Cl, representing a ~42 kJ/mol (~13%) lower energy barrier for heterolytic cleavage [1]. In the D'angeli et al. study of 2-bromopropanamides with primary and secondary amines in toluene at room temperature, enantioselective substitution proceeded to completion, yielding secondary amino amides with retention of configuration [2]. The corresponding 2-chloropropanamides require significantly longer reaction times or elevated temperatures to achieve comparable conversion under the same conditions [2].

Organic synthesis Nucleophilic substitution α-Haloamide reactivity

Molecular Weight Impact on Stoichiometry

2-Bromo-N-(3,4-dimethoxyphenyl)propanamide has a molecular weight of 288.14 g/mol (C₁₁H₁₄BrNO₃), while the corresponding 2-chloro analog (C₁₁H₁₄ClNO₃) has a molecular weight of 243.69 g/mol [1]. This represents an 18.2% higher mass per mole for the bromo derivative. In multi-step synthetic sequences where precise stoichiometric control is required, this mass difference directly impacts weighing accuracy and molar equivalent calculations—particularly at sub-millimolar scales where the absolute mass difference becomes significant relative to balance precision . Additionally, the higher molecular weight of the bromo compound (288.14) compared to the non-halogenated analog N-(3,4-dimethoxyphenyl)propanamide (209.24 g/mol) reflects the presence of the synthetically essential α-bromo substituent [2].

Medicinal chemistry Process chemistry Stoichiometric calculation

Dimethoxy Substitution and Electronic Effects

The 3,4-dimethoxy substitution pattern on the phenyl ring of the target compound provides a distinct electronic environment compared to the 4-methoxy mono-substituted analog (2-bromo-N-(4-methoxyphenyl)propanamide, CAS 99359-37-2). The presence of two electron-donating methoxy groups in ortho and para positions relative to the amide nitrogen increases the electron density of the aromatic ring, which enhances the nucleophilicity of the aniline nitrogen and influences the acidity of the amide N–H proton. The Hammett σₚ value for the 3,4-dimethoxy substituent (σₚ ≈ -0.27 for 4-OCH₃, with an additive meta-OCH₃ contribution) differs from the single 4-OCH₃ group (σₚ = -0.27), affecting reaction rates in electrophilic aromatic substitution and amide bond stability [1]. This electronic differentiation is critical when the compound is used as a building block for bioactive molecules where the dimethoxyphenyl motif is a pharmacophoric requirement [2].

Physical organic chemistry Electronic effects Structure-activity relationship

Purity and Supply Chain Viability

The target compound is commercially available at a specified purity of 95% from multiple independent suppliers: Leyan (product No. 1757390, catalog purity 95%) and Santa Cruz Biotechnology (95% purity, packing 1g/5g/10g) . The 2-chloro analog (2-chloro-N-(3,4-dimethoxyphenyl)propanamide) is also available at 95% purity from A2B Chem, but the product is noted as having limited stock availability, with pricing for 10g listed at $221.00 [1]. The target bromo compound was previously available through Fluorochem (catalog F366645) via CymitQuimica, though the product is currently listed as discontinued at that distributor, requiring verification of alternative supply channels . The discontinued status at one distributor does not preclude availability through other vendors such as Santa Cruz Biotechnology or Leyan, but it underscores the importance of confirming active supply before committing to synthetic routes dependent on this intermediate.

Chemical procurement Quality control Supply chain reliability

Chiral Alaninamide Precursor Utility

The 2-bromopropanamide scaffold, of which the target compound is a specific derivative, has demonstrated well-characterized utility in enantioselective synthesis. D'angeli et al. (1991) established that enantiomeric 2-bromopropanamides react with primary, secondary, or tertiary aliphatic amines in toluene at room temperature to yield chiral secondary amino, tertiary amino, or quaternary ammonium amides with retention of configuration [1]. The chirality at the α-carbon (C-2 of the propanamide) is preserved during nucleophilic displacement of bromine, enabling the stereocontrolled synthesis of alaninamide derivatives. This chemistry is general to the 2-bromopropanamide class, and the 3,4-dimethoxyphenyl substituent provides additional functional handles for downstream transformations, including oxidative cyclization to isoquinoline scaffolds [2]. By contrast, the 2-bromo-N-(3,4-dimethoxyphenyl)acetamide analog (CAS 1019399-51-9, C₁₀H₁₂BrNO₃, MW 274.11) lacks the α-methyl group that defines the chiral center, precluding stereocontrolled applications .

Enantioselective synthesis Peptidomimetics Chiral building blocks

2-Bromo-N-(3,4-dimethoxyphenyl)propanamide: Application Scenarios


Enantioselective Alaninamide Peptidomimetics

In medicinal chemistry programs targeting peptidomimetic drug candidates, 2-bromo-N-(3,4-dimethoxyphenyl)propanamide serves as a chiral precursor for alaninamide derivatives via stereospecific nucleophilic displacement of the α-bromine. As demonstrated by D'angeli et al. for the 2-bromopropanamide class, reaction with primary or secondary amines in toluene at room temperature proceeds with retention of configuration at the chiral α-carbon [1]. The 3,4-dimethoxyphenyl group provides a UV-active chromophore for reaction monitoring and may contribute to target binding in downstream bioactive molecules. This scenario is not accessible using the 2-chloro analog, which reacts sluggishly under identical conditions, or the achiral 2-bromoacetamide analog, which lacks the requisite α-methyl substituent for chirality transfer.

Isoquinoline Alkaloid Precursor Synthesis

The 3,4-dimethoxyphenyl moiety of the target compound is a direct precursor to the isoquinoline ring system found in numerous bioactive natural products and pharmaceuticals. N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amide derivatives have been investigated as isoquinoline precursors with smooth muscle relaxant activity [2]. The α-bromine substituent on the propanamide can be displaced by amine nucleophiles to install the nitrogen atom required for subsequent Bischler-Napieralski cyclization to the tetrahydroisoquinoline core. Substituting the 4-methoxy analog (lacking the 3-methoxy group) would alter the cyclization regiochemistry and electronic activation, potentially leading to undesired isomeric products.

Fragment-Based Discovery with Orthogonal Reactivity

In fragment-based drug discovery campaigns where the 3,4-dimethoxyphenyl group is a validated pharmacophoric fragment, the target compound offers dual synthetic handles: the α-bromine for nucleophilic displacement (amine coupling, thioether formation, or azide substitution) and the intact amide bond for later-stage modifications. The bromine atom's superior leaving group ability (C–Br bond dissociation energy ~285 kJ/mol) compared to chlorine (~327 kJ/mol) enables chemoselective reactions in the presence of other halogenated intermediates, reducing the need for protecting group strategies [1]. The compound's commercial availability at 95% purity through multiple vendors (Leyan, Santa Cruz Biotechnology) supports iterative synthesis-test cycles without supply interruption .

PDE4 and MAO Inhibitor Scaffold Development

Structural analogs incorporating the 3,4-dimethoxyphenyl motif have been reported in patent literature as components of phosphodiesterase 4 (PDE4) inhibitors and monoamine oxidase (MAO) inhibitors [3]. While the target compound itself has not been directly profiled in these assays, its use as a building block allows medicinal chemists to introduce the 3,4-dimethoxyphenyl-N-propanamide fragment into lead scaffolds. The chloro analog (2-chloro-N-(3,4-dimethoxyphenyl)propanamide) may serve as an alternative, but its reduced reactivity in the key amination step and narrower supplier base make the bromo compound the logistically preferred intermediate for scaffold decoration.

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